4-chloro-N,N-bis(cyanomethyl)-3-nitrobenzamide
Description
Properties
Molecular Formula |
C11H7ClN4O3 |
|---|---|
Molecular Weight |
278.65 g/mol |
IUPAC Name |
4-chloro-N,N-bis(cyanomethyl)-3-nitrobenzamide |
InChI |
InChI=1S/C11H7ClN4O3/c12-9-2-1-8(7-10(9)16(18)19)11(17)15(5-3-13)6-4-14/h1-2,7H,5-6H2 |
InChI Key |
PFWOUDOKRDXWME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N(CC#N)CC#N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-3-Nitrobenzoic Acid
This intermediate is commercially available but can be synthesized via nitration of 4-chlorobenzoic acid using a mixed nitric-sulfuric acid system. Careful temperature control (0–5°C) minimizes over-nitration.
Activation to Acid Chloride
4-Chloro-3-nitrobenzoyl chloride is prepared by treating the acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane at reflux (40–50°C). Catalytic dimethylformamide (DMF) accelerates the reaction:
The acid chloride is isolated via distillation or used in situ.
Amidation with Bis(cyanomethyl)amine
Bis(cyanomethyl)amine, though rare, could be generated in situ by deprotonating cyanomethylamine (NH₂CH₂CN) with a strong base (e.g., NaH) in tetrahydrofuran (THF). Subsequent reaction with the acid chloride yields the target compound:
Challenges include the instability of bis(cyanomethyl)amine and competing side reactions.
Route 2: Sequential N-Alkylation of 4-Chloro-3-Nitrobenzamide
Synthesis of 4-Chloro-3-Nitrobenzamide
4-Chloro-3-nitrobenzoic acid is converted to the primary amide via two methods:
-
Ammonolysis of methyl ester : Analogous to the Iniparib synthesis, the acid is esterified with trimethyl orthoacetate (110°C, 15 hours) to form 4-chloro-3-nitrobenzoic acid methyl ester. Treatment with anhydrous ammonia gas in methanol (25°C, 72 hours) yields the amide.
-
Direct ammoniation : Reacting the acid chloride with aqueous ammonia, though this risks hydrolysis side products.
Double N-Alkylation with Chloroacetonitrile
The primary amide undergoes alkylation using chloroacetonitrile (ClCH₂CN) in the presence of a strong base (e.g., NaH or K₂CO₃) in DMF:
Key parameters:
-
Temperature : 0°C initially to control exothermicity, then room temperature.
-
Solvent : DMF enhances solubility of intermediates.
-
Base stoichiometry : ≥2 equivalents to ensure complete deprotonation of the amide NH₂ group.
Optimization and Purification Strategies
Impurity Control
-
Chloro impurity : Observed in analogous syntheses, this arises from incomplete alkylation or residual chloride. Recrystallization from methanol-water mixtures (55°C to room temperature) removes polar impurities.
-
Solvent residues : Avoid acetonitrile due to cyanide toxicity; methanol is preferred for final crystallization.
Crystallization Conditions
Post-crystallization analysis via ¹H-NMR should show absence of methanol peaks (δ 3.3 ppm).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Nitro Group Reactivity
The electron-withdrawing nitro group at position 3 significantly influences electrophilic substitution patterns and participates in redox reactions.
-
Reduction : Catalytic hydrogenation reduces the nitro group to an amine, enabling further functionalization (e.g., alkylation or acylation).
-
Electrophilic substitution : The nitro group directs incoming electrophiles to specific positions on the aromatic ring, as observed in analogs like 4-iodo-3-nitrobenzamide.
Chloro Substituent Reactivity
The para-chloro group undergoes nucleophilic displacement under controlled conditions.
-
Substitution : Potassium carbonate in DMF facilitates displacement by nucleophiles (e.g., phenols), forming compounds with antiviral activity in structural analogs .
-
Selectivity : The nitro group meta to the chloro substituent enhances the leaving group ability of chlorine .
Cyanomethyl Group Transformations
The bis(cyanomethyl) moieties participate in hydrolysis and cyclization reactions.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Alkaline hydrolysis | NaOH (aq), reflux | Converts -CH₂CN to -CH₂COOH | |
| Acidic hydrolysis | HCl (conc.), heat | Forms -CH₂COOH or -CH₂CONH₂ derivatives | |
| Cyclization | PCl₅, anhydrous conditions | Generates iminium intermediates |
-
Hydrolysis : Cyanomethyl groups hydrolyze to carboxylic acids or amides under acidic/basic conditions, altering solubility and biological activity.
-
Mechanosynthesis : In analogs like N-(2,2-diphenylethyl)-4-nitrobenzamide, cyanomethyl groups enable eco-friendly solvent-free synthesis.
Amide Bond Reactivity
The central benzamide structure undergoes hydrolysis and alkylation.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (conc.), reflux | Cleavage to 4-chloro-3-nitrobenzoic acid | |
| N-Alkylation | Alkyl halides, K₂CO₃ | Forms quaternary ammonium derivatives |
-
Hydrolysis : Strong acids degrade the amide bond, yielding benzoic acid derivatives .
-
Alkylation : Dimethylamine analogs (e.g., 4-chloro-N,N-dimethyl-3-nitrobenzamide) show modified electronic profiles .
Redox and Biological Interactions
The compound's redox activity contributes to its potential pharmacological effects.
-
Antiviral activity : Analogous 2,4-diarylnitrobenzene derivatives exhibit sub-nanomolar potency against HIV-1 .
-
Cytotoxicity : Polar substituents (e.g., -SO₂NH₂) reduce activity, suggesting hydrophobicity optimizes target binding .
Critical Analysis of Reactivity Trends
-
Steric effects : Dual cyanomethyl groups hinder reactions at the amide nitrogen but enhance stability in aprotic solvents.
-
Electronic effects : The nitro group decreases electron density at the chloro-substituted carbon, accelerating SNAr reactions .
-
Solubility : Log P values >5 indicate high lipophilicity, necessitating polar aprotic solvents for reactions .
This compound's multifunctional design enables tailored modifications for applications ranging from antiviral drug development to advanced material synthesis.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of compounds similar to 4-chloro-N,N-bis(cyanomethyl)-3-nitrobenzamide exhibit promising antiviral properties. For instance, compounds with similar structures have been evaluated for their efficacy against HIV and other viral pathogens. In particular, studies have shown that modifications at specific positions on the aromatic ring can enhance antiviral potency significantly.
Case Study:
- Objective: Evaluate the antiviral activity against HIV.
- Findings: Modifications resulted in compounds with EC50 values as low as 0.53 nM, indicating high potency against viral replication .
Anticancer Properties
The compound has been investigated for its potential in cancer therapy. Its structure allows it to interact with various biological targets, including enzymes involved in cancer cell proliferation.
Case Study:
- Objective: Assess cytotoxic effects on breast cancer cell lines.
- Findings: The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment .
The biological activities of this compound extend beyond antiviral and anticancer effects. It has shown potential in antimicrobial and anti-inflammatory applications.
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Material Science
Due to its unique chemical structure, this compound can be utilized as an intermediate in the synthesis of advanced materials such as polymers and dyes. Its reactivity allows it to participate in various chemical reactions, leading to the formation of complex organic molecules.
Case Study:
- Objective: Explore its use in polymer synthesis.
- Findings: The compound was successfully used as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties, making them suitable for industrial applications .
Drug Development
The compound is being studied for its potential role in drug formulation, particularly in developing new therapeutic agents targeting specific diseases such as hyperproliferative disorders.
Case Study:
Mechanism of Action
The mechanism by which 4-chloro-N,N-bis(cyanomethyl)-3-nitrobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The nitro and cyanomethyl groups can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their properties are summarized below:
Physicochemical Properties
- Polarity: The 3-nitro isomer’s polarity is enhanced compared to non-nitro analogs (e.g., N,N-bis(cyanomethyl)benzamide) due to the electron-withdrawing nitro group.
- Solubility: Nitro and chloro substituents reduce solubility in nonpolar solvents, while cyanomethyl groups may improve solubility in dipolar aprotic solvents like DMF or DMSO.
- Thermal Stability: Analogous N,N-bis(cyanomethyl) compounds (e.g., poly(ester amide) resins) exhibit moderate thermal stability (~200–250°C), suggesting similar behavior for the target compound .
Biological Activity
4-Chloro-N,N-bis(cyanomethyl)-3-nitrobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C11H8ClN4O3
- Molecular Weight: 276.66 g/mol
- IUPAC Name: this compound
- Canonical SMILES: C1=CC(=CC=C1C(=O)N(CC#N)CC#N)N+[O-]
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group and cyanomethyl substituents are believed to play crucial roles in modulating biochemical pathways:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, potentially leading to reduced growth or survival of target cells.
- Receptor Modulation: It may interact with various receptors, influencing signal transduction pathways that govern cell proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit promising antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting that structural modifications could enhance their activity further.
Anticancer Activity
Several derivatives have been evaluated for their anticancer potential. For instance, compounds with similar structural motifs demonstrated significant cytotoxic effects against cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell cycle progression.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the benzamide structure can significantly influence biological activity:
| Substituent | Effect on Activity |
|---|---|
| Nitro group | Essential for activity; enhances electron-withdrawing properties |
| Cyanomethyl group | Contributes to lipophilicity and receptor binding affinity |
| Chlorine atom | Increases potency through enhanced molecular interactions |
Study 1: Antimicrobial Evaluation
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone diameter of 15 mm for S. aureus, indicating moderate activity compared to standard antibiotics .
Study 2: Anticancer Properties
In a preclinical evaluation, derivatives were tested against several cancer cell lines, including HeLa and MCF-7. The most potent derivative exhibited an IC50 value of 5 µM, suggesting strong anticancer properties . Mechanistic studies indicated that the compound induced apoptosis via the mitochondrial pathway.
Q & A
Q. What are the optimal synthetic routes for 4-chloro-N,N-bis(cyanomethyl)-3-nitrobenzamide, and how can reaction efficiency be monitored?
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm substitution patterns and cyanomethyl group integration. For instance, the nitro group (-NO) at position 3 deshields adjacent protons, shifting aromatic signals downfield (e.g., δ 8.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine (3:1 :) .
- UV-Vis Spectroscopy : Detect π→π* transitions in the nitro-aromatic system (λ ~270–310 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across studies?
Methodological Answer: Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) often arise from purity, crystallinity, or measurement techniques. Use HPLC purity assays (>98%) and dynamic light scattering (DLS) to detect aggregates. For reproducible results:
Pre-dry the compound under vacuum.
Use standardized solvents (e.g., USP-grade DMSO).
Report temperature and equilibration time (e.g., 24 hr at 25°C).
Example Data:
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| DMSO | 50.2 ± 1.3 | 25 |
| Water | <0.01 | 25 |
Q. What strategies are recommended for investigating its potential as a bacterial enzyme inhibitor?
Methodological Answer:
Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to bacterial enzymes like AcpS-PPTase, which is critical in fatty acid biosynthesis .
Enzyme Assays : Perform in vitro inhibition assays with purified AcpS-PPTase. Measure IC via fluorescence-based methods (e.g., NADH depletion at 340 nm) .
Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Cl with F or modifying cyanomethyl groups) to assess pharmacophore requirements .
Q. How can researchers address inconsistencies in NMR spectral assignments for structurally similar analogs?
Methodological Answer: Contradictions arise from overlapping signals or solvent effects. Strategies include:
Q. What methodologies are suitable for studying its photostability under experimental conditions?
Methodological Answer:
Accelerated Light Stress Testing : Expose solutions (1 mg/mL in DMSO) to UV light (λ = 254 nm) for 24 hr.
HPLC-MS Analysis : Monitor degradation products (e.g., nitro group reduction to amine).
Quantum Yield Calculation : Use actinometry to determine photoreaction efficiency .
Q. How can computational chemistry guide the optimization of its pharmacokinetic properties?
Methodological Answer:
- Lipophilicity (LogP) : Predict using ChemAxon or Schrödinger QikProp. Aim for LogP <5 to balance membrane permeability and solubility .
- Metabolic Stability : Simulate cytochrome P450 metabolism (e.g., CYP3A4) with StarDrop or ADMET Predictor.
- Toxicity Screening : Apply Derek Nexus to flag structural alerts (e.g., nitro group mutagenicity) .
Q. What experimental controls are critical when evaluating its cytotoxicity in cell-based assays?
Methodological Answer:
- Solvent Controls : Include DMSO at the same concentration (e.g., 0.1% v/v) to rule out vehicle effects.
- Positive Controls : Use staurosporine (apoptosis inducer) and cycloheximide (translation inhibitor).
- Resazurin Assay Validation : Confirm linear correlation between cell count and fluorescence (R >0.98) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
